molecular formula C14H9ClF3NO2 B12339543 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one

Cat. No.: B12339543
M. Wt: 315.67 g/mol
InChI Key: AMYGNKMEGPYFFQ-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the phenyl and hydroxyl groups.

    3-Chloro-2-(trifluoromethyl)pyridine: Another similar compound with different substitution patterns on the pyridine ring.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one is unique due to the presence of both the pyridine and phenyl rings, along with the specific substituents. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H9ClF3NO2/c15-10-5-8(14(16,17)18)7-19-11(10)6-13(21)9-3-1-2-4-12(9)20/h1-5,7,20H,6H2

InChI Key

AMYGNKMEGPYFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)O

Origin of Product

United States

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